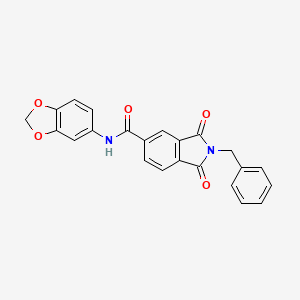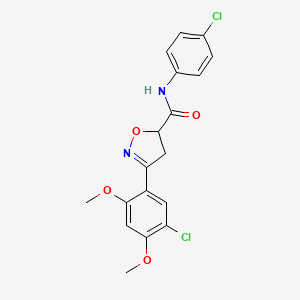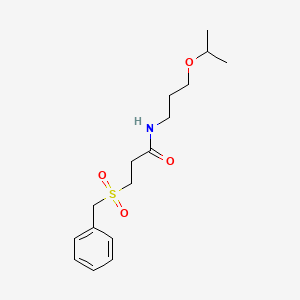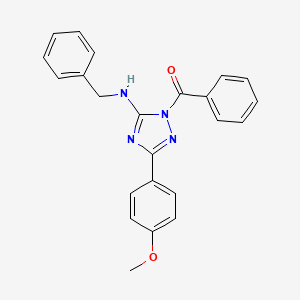![molecular formula C19H17NO2S2 B4198463 1-phenyl-N-[2-(phenylthio)phenyl]methanesulfonamide](/img/structure/B4198463.png)
1-phenyl-N-[2-(phenylthio)phenyl]methanesulfonamide
Descripción general
Descripción
1-phenyl-N-[2-(phenylthio)phenyl]methanesulfonamide, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-phenyl-N-[2-(phenylthio)phenyl]methanesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and angiogenesis. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, this compound can alter gene expression patterns and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-phenyl-N-[2-(phenylthio)phenyl]methanesulfonamide in lab experiments is its potency and specificity for cancer cells. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-phenyl-N-[2-(phenylthio)phenyl]methanesulfonamide, including:
1. Investigating the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
2. Developing more efficient synthesis methods for this compound that improve its solubility and bioavailability.
3. Conducting further studies to understand the mechanism of action of this compound and its potential side effects.
4. Investigating the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.
5. Developing this compound analogs with improved potency and specificity for cancer cells.
Aplicaciones Científicas De Investigación
1-phenyl-N-[2-(phenylthio)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its ability to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Propiedades
IUPAC Name |
1-phenyl-N-(2-phenylsulfanylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-24(22,15-16-9-3-1-4-10-16)20-18-13-7-8-14-19(18)23-17-11-5-2-6-12-17/h1-14,20H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDYUSJMYMRCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4198390.png)
![1-({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B4198393.png)
![3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4198399.png)



![[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol](/img/structure/B4198434.png)
![ethyl 1-[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4198443.png)
![5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198445.png)


![4-ethyl-2-methyl-5-{[1-(2-thienylsulfonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4198460.png)
![N-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4198465.png)